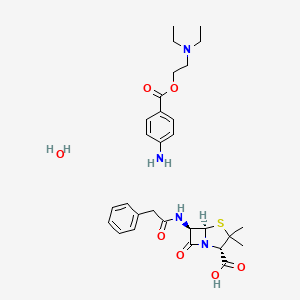

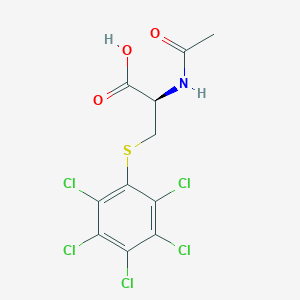

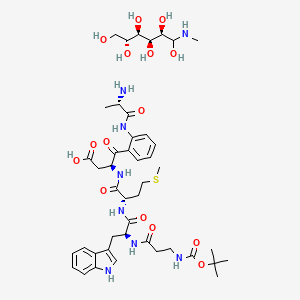

![molecular formula C29H31N7O4S B1679352 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide CAS No. 307986-98-7](/img/structure/B1679352.png)

4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide

説明

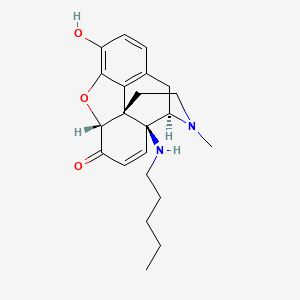

This compound, also known as NNC-0640 , has the molecular formula C29H31N7O4S . It is a complex organic molecule with several functional groups, including a tetrazole, a benzamide, and a sulfonyl group .

Molecular Structure Analysis

The compound has a molecular weight of 573.7 g/mol . Its structure includes a cyclohexylphenyl group, a methylsulfonylphenyl group, and a tetrazolylbenzamide group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.7 , which is a measure of its hydrophobicity. Unfortunately, other specific physical and chemical properties were not found in the available sources.科学的研究の応用

Endocrinology

NNC0640 functions as a negative allosteric modulator of glucagon receptors (GCGR) and glucagon-like peptide 1 (GLP-1) receptors. This modulation is significant in the study of diabetes and metabolic disorders , where these receptors play a crucial role in glucose homeostasis .

Structural Biology and Drug Design

Structural studies of NNC0640 in complex with the GLP-1 receptor have been conducted, revealing insights into its binding mechanisms. These studies are crucial for drug design , as they provide a framework for developing new therapeutics targeting G protein-coupled receptors (GPCRs) .

Analytical Chemistry

NNC0640 has been used in NMR experiments to stabilize protein structures for analysis. This application is vital for understanding protein-ligand interactions and can aid in the discovery of novel drugs .

Medicinal Chemistry

The tetrazole moiety present in NNC0640 is a common feature in many biologically active compounds and drugs. Research in this area explores the potential of tetrazole-containing compounds like NNC0640 for drug development .

作用機序

Target of Action

NNC0640, also known as 4-((1-(4-Cyclohexylphenyl)-3-(3-(methylsulfonyl)phenyl)ureido)methyl)-N-(1H-tetrazol-5-yl)benzamide, primarily targets the human G-protein-coupled glucagon receptor (GCGR) . GCGR is a key player in glucose homeostasis and insulin release .

Mode of Action

NNC0640 acts as a negative allosteric modulator (NAM) of the GCGR . It binds to the external surface of the transmembrane domain . This binding restricts the movement of the intracellular tip of helix VI, a movement generally associated with activation mechanisms in class A GPCRs . The compound also acts as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor .

Biochemical Pathways

The action of NNC0640 on the GCGR influences the glucagon signaling pathway . By acting as a NAM, it inhibits the receptor’s activity, thereby modulating the effects of glucagon, a hormone that raises blood glucose levels. This modulation can impact various downstream effects related to glucose homeostasis and insulin release .

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability .

Result of Action

The primary result of NNC0640’s action is the inhibition of GCGR and GLP-1 receptor activity . This inhibition can lead to decreased glucagon action, potentially impacting glucose homeostasis and insulin release .

Action Environment

The action of NNC0640 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .

特性

IUPAC Name |

4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKULJUDJWTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is NNC0640 and what is its mechanism of action?

A1: NNC0640, also known as 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1H-Tetrazol-5-Yl)benzamide, is a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to the receptor at a site distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding event alters the receptor conformation, reducing its affinity for GLP-1 and decreasing its signaling capacity [].

Q2: How has the structure of the GLP-1R in complex with NNC0640 been elucidated?

A2: Several studies have utilized X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structure of the GLP-1R bound to NNC0640 [, , ]. These studies have provided valuable insights into the binding site of NNC0640 within the transmembrane domain of the receptor [, ].

Q3: What is the significance of studying NNC0640 binding to the GLP-1R using NMR spectroscopy?

A3: While X-ray crystallography and cryo-EM provide static snapshots of the receptor-ligand complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic perspective. It can reveal information about the flexibility and conformational changes of the receptor in solution, both in the presence and absence of NNC0640 []. This dynamic information is crucial for understanding the allosteric mechanism of NNC0640 and its impact on receptor function.

Q4: What are the challenges and considerations for studying GLP-1R and its interaction with NNC0640 using NMR spectroscopy?

A4: Studying membrane proteins like GLP-1R using solution NMR poses several challenges. These include:

- Stability: Membrane proteins require a lipid-like environment for stability. Studies have explored the use of detergent micelles and nanodiscs to mimic the native membrane environment [].

- Spectral Overlap: Larger proteins like GPCRs result in crowded NMR spectra. Introducing specific isotopic labels, like fluorine-19 (19F), can simplify the spectra and provide site-specific information [].

Q5: How does NNC0640 contribute to the stability of GLP-1R in the context of NMR studies?

A5: Interestingly, the presence of NNC0640 significantly enhances the stability of the GLP-1R, particularly its transmembrane domain (GLP-1R[TMD]) []. This increased stability is crucial for conducting the long-duration NMR experiments required to probe the receptor's dynamics and interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。